![molecular formula C16H16ClFN4 B5617493 N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5617493.png)
N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine and related compounds typically involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes are designed to introduce specific functional groups that define the compound's interaction with biological targets. For instance, a related compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized through a series of reactions demonstrating the complexity and precision required in medicinal chemistry synthesis (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds like N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is characterized by techniques such as NMR, ESI-MS, and crystallography. These methods confirm the structure of intermediates and the target compound, ensuring the correct synthesis pathway. For example, the crystal structure of a related molecule was determined to belong to the monoclinic system, revealing specific geometric configurations crucial for its biological activity (Xue Si-jia, 2011).
Chemical Reactions and Properties
Chemical reactions involving N-(2-chloro-6-fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine are central to its functionality as a ligand for biological receptors. The compound's ability to undergo specific chemical reactions, such as electrophilic fluorination, is essential for its activity and selectivity towards certain receptors. Electrophilic fluorination has been used in synthesizing similar compounds, highlighting the chemical versatility required for targeting dopamine receptors (O. Eskola et al., 2002).
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4/c17-14-4-3-5-15(18)13(14)12-20-22-10-8-21(9-11-22)16-6-1-2-7-19-16/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBNDIKLRUQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzylidene)-4-pyridin-2-ylpiperazin-1-amine |
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